molecular formula C19H18N2O3 B14980225 4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide

4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B14980225
M. Wt: 322.4 g/mol
InChI Key: GLSRNSUFDPBOMB-UHFFFAOYSA-N
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Description

4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide and a base such as potassium carbonate.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 8-methoxyquinoline-5-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(quinolin-8-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

    4-ethoxy-N-(quinolin-8-yl)benzamide: Lacks the methoxy group on the quinoline ring.

    4-methoxy-N-(8-methoxyquinolin-5-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a therapeutic agent or chemical intermediate.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

4-ethoxy-N-(8-methoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H18N2O3/c1-3-24-14-8-6-13(7-9-14)19(22)21-16-10-11-17(23-2)18-15(16)5-4-12-20-18/h4-12H,3H2,1-2H3,(H,21,22)

InChI Key

GLSRNSUFDPBOMB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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